(6-Chloro-5-(trifluorométhyl)pyridin-3-yl)méthanol

Vue d'ensemble

Description

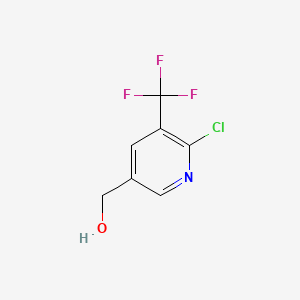

(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol is a chemical compound with the molecular formula C7H5ClF3NO. It is characterized by the presence of a chloro group, a trifluoromethyl group, and a pyridinyl methanol moiety.

Applications De Recherche Scientifique

Chemistry: In chemistry, (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds .

Biology: In biological research, this compound is studied for its potential biological activities. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a candidate for drug development .

Medicine: In medicine, derivatives of (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol are explored for their potential therapeutic effects. The compound’s structural features may contribute to its activity against certain diseases, although specific applications are still under investigation .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials with specialized properties. Its stability and reactivity make it suitable for various industrial applications .

Mécanisme D'action

Target of Action

It is known that many trifluoromethyl group-containing compounds have been approved by the fda for various therapeutic uses .

Biochemical Pathways

Based on the mode of action, it can be inferred that it may interfere with the normal functioning of the cytoskeleton in oomycetes or inhibit mitochondrial electron transport .

Pharmacokinetics

It is known that the compound has a molecular weight of 21157 , which could influence its bioavailability.

Result of Action

Based on the mode of action, it can be inferred that it may disrupt the normal functioning of the cytoskeleton in oomycetes or inhibit mitochondrial electron transport , leading to potential therapeutic effects.

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could impact its stability.

Analyse Biochimique

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Metabolic Pathways

It is unclear whether this compound interacts with any enzymes or cofactors, or whether it has any effects on metabolic flux or metabolite levels .

Subcellular Localization

It is unclear whether this compound has any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol typically involves the trifluoromethylation of pyridine derivatives. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with formaldehyde under basic conditions to yield the desired product . The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the methanol derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography are commonly employed in industrial settings to achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions: (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The chloro group can be reduced to form the corresponding hydrogenated derivative.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are employed under basic or acidic conditions.

Major Products:

Oxidation: Formation of (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)aldehyde or (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)carboxylic acid.

Reduction: Formation of (6-Hydroxy-5-(trifluoromethyl)pyridin-3-yl)methanol.

Substitution: Formation of various substituted pyridinyl derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol: Similar in structure but with the chloro and trifluoromethyl groups in different positions.

(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol: Another isomer with the methanol group at a different position.

Uniqueness: (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol is unique due to its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups on the pyridine ring enhances its potential for diverse applications compared to its isomers .

Activité Biologique

(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol is a chemical compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis methods, and various biological activities, including antibacterial and antichlamydial properties.

Structural Characteristics

The compound features a pyridine ring with the following substituents:

- Chloro group at the 6-position

- Trifluoromethyl group at the 5-position

- Hydroxymethyl group at the 3-position

These functional groups contribute to the compound's unique chemical properties, enhancing its reactivity and potential therapeutic applications. The molecular formula is with a molecular weight of approximately 211.57 g/mol .

Synthesis Methods

Synthesis of (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol typically involves several steps, including:

- Formation of the pyridine ring.

- Introduction of the chloro and trifluoromethyl groups.

- Addition of the hydroxymethyl group.

Recent studies have reported efficient synthetic routes that allow for the production of this compound in good yields .

Antibacterial Activity

Research indicates that (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol exhibits significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The presence of both chloro and trifluoromethyl groups enhances its interaction with bacterial targets, potentially leading to improved efficacy compared to other compounds lacking these substituents .

Antichlamydial Activity

In addition to antibacterial properties, this compound has shown promise in antichlamydial activity. Studies have indicated that derivatives containing trifluoromethyl groups can selectively inhibit Chlamydia species, suggesting a potential pathway for developing new therapeutic agents targeting this pathogen .

The biological activity of (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol can be attributed to its ability to interact with various biological targets. The hydroxymethyl group can participate in hydrogen bonding, influencing enzymatic activities and protein-ligand interactions .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their respective biological activities:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol | 131747-53-0 | Moderate antibacterial activity |

| (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol | 1807270-39-8 | Limited activity |

| (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanol | 1227515-52-7 | Active against Chlamydia |

| (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol | 1227563-37-2 | Inactive |

This comparative analysis highlights how variations in substituents affect biological activity, emphasizing the significance of the trifluoromethyl group in enhancing potency .

Case Studies

- Antibacterial Efficacy Study : A study conducted on various derivatives of pyridine-based compounds demonstrated that those containing trifluoromethyl groups exhibited superior antibacterial effects against MRSA compared to non-fluorinated analogs. The study utilized minimum inhibitory concentration (MIC) assays to quantify efficacy .

- Antichlamydial Activity Research : Research focusing on the development of new antichlamydial agents highlighted that compounds similar to (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol displayed selective inhibition against Chlamydia trachomatis. The results suggested that structural modifications could lead to enhanced selectivity and potency .

Propriétés

IUPAC Name |

[6-chloro-5-(trifluoromethyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-6-5(7(9,10)11)1-4(3-13)2-12-6/h1-2,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIHKAUGXYSEKCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10705337 | |

| Record name | [6-Chloro-5-(trifluoromethyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1113049-91-4 | |

| Record name | 6-Chloro-5-(trifluoromethyl)-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1113049-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-Chloro-5-(trifluoromethyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.